molecular formula C26H20ClN5OS2 B11076348 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11076348
M. Wt: 518.1 g/mol
InChI Key: MEOWWICLVVRIKG-UHFFFAOYSA-N
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Description

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that features a thiazole ring, a triazole ring, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multi-step reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the chlorobenzyl group. The final step involves the formation of the triazole ring and its attachment to the thiazole moiety.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Chlorobenzyl Group Introduction: The chlorobenzyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Triazole Ring Formation: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The thiazole and triazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The chlorobenzyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.

    Triazole Derivatives: Compounds such as fluconazole and itraconazole contain the triazole ring and are known for their antifungal properties.

Uniqueness

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to the combination of the thiazole and triazole rings with the chlorobenzyl group. This unique structure may confer distinct biological activities and chemical properties not observed in other similar compounds.

Properties

Molecular Formula

C26H20ClN5OS2

Molecular Weight

518.1 g/mol

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C26H20ClN5OS2/c27-22-14-8-7-11-19(22)15-21-16-28-25(35-21)29-23(33)17-34-26-31-30-24(18-9-3-1-4-10-18)32(26)20-12-5-2-6-13-20/h1-14,16H,15,17H2,(H,28,29,33)

InChI Key

MEOWWICLVVRIKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC=C(S4)CC5=CC=CC=C5Cl

Origin of Product

United States

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